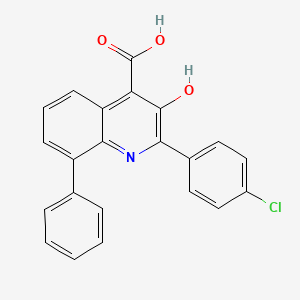

2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid

Overview

Description

2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, solvents, and reaction conditions to maximize yield and minimize costs. Additionally, continuous flow chemistry techniques can be employed to enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives with altered biological activities.

Substitution: The chlorine atom can be substituted with other functional groups to create new derivatives with potentially enhanced properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinoline ketones, while substitution of the chlorine atom can produce a variety of quinoline derivatives with different functional groups.

Scientific Research Applications

2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases, including malaria and cancer.

Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes or interfere with DNA replication in microbial cells, leading to their antimicrobial effects . The exact mechanism can vary depending on the specific derivative and its target.

Comparison with Similar Compounds

Similar Compounds

Quinoline: The parent compound of the quinoline family, known for its broad range of biological activities.

Chloroquine: A well-known antimalarial drug that shares the quinoline scaffold.

Quinazoline: Another heterocyclic compound with similar structural features and biological activities.

Uniqueness

2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl and 8-phenyl groups, along with the hydroxyl and carboxylic acid functionalities, makes it a versatile compound for further chemical modifications and applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides an overview of the compound's biological activity, including its mechanisms, efficacy in various studies, and structure-activity relationships.

The compound has the following chemical properties:

- Molecular Formula : C22H14ClNO3

- Molecular Weight : 375.81 g/mol

- Predicted Boiling Point : 555.6 ± 50.0 °C

- Density : 1.390 ± 0.06 g/cm³

- pKa : 0.39 ± 0.10 .

The biological activity of this compound is primarily attributed to its role as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of these enzymes has been linked to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Research indicates that the presence of specific substituents on the quinoline ring enhances the inhibitory activity against HDACs. For instance, compounds with difluoride or phenyl substitutions exhibited increased potency compared to their unsubstituted counterparts. However, chlorine substituents were associated with reduced activity in some cases .

Anticancer Activity

A series of studies have evaluated the anticancer potential of derivatives of this compound:

- Cell Viability Assays : The compound demonstrated significant antiproliferative effects against various cancer cell lines, including K652 cells, with IC50 values indicating effective inhibition at concentrations as low as 2 µM .

- Histone Deacetylase Inhibition : In vitro enzyme assays showed that certain derivatives exhibited potent HDAC inhibitory activity, with percentage inhibition rates (PIR) ranging from approximately 49% to over 74% at a concentration of 2 µM .

Case Studies

Several case studies illustrate the compound's effectiveness:

- Study on HDAC Inhibitors : A study synthesized multiple derivatives based on the quinoline framework and assessed their HDAC inhibitory activities. Compounds D28, D29, and D30 were highlighted for their superior anticancer properties compared to traditional treatments like SAHA (Suberoylanilide Hydroxamic Acid) .

- Synthesis and Characterization : Another investigation focused on synthesizing various derivatives through optimized routes, confirming their structures via NMR and mass spectrometry, and evaluating their biological activities through colorimetric microassays .

Comparative Efficacy

The following table summarizes the biological activity findings for selected derivatives of this compound:

| Compound | HDAC Inhibition (%) | IC50 (µM) | Cell Line Tested |

|---|---|---|---|

| D28 | 74.91 | 2 | K652 |

| D29 | Not specified | Not specified | Various cancer lines |

| D30 | Not specified | Not specified | Various cancer lines |

| SAHA | Reference | Reference | Various cancer lines |

Properties

IUPAC Name |

2-(4-chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClNO3/c23-15-11-9-14(10-12-15)19-21(25)18(22(26)27)17-8-4-7-16(20(17)24-19)13-5-2-1-3-6-13/h1-12,25H,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHYIGFIYVMDLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C(C(=C(N=C32)C4=CC=C(C=C4)Cl)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30582748 | |

| Record name | 2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924633-48-7 | |

| Record name | 2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.